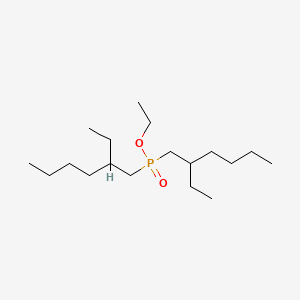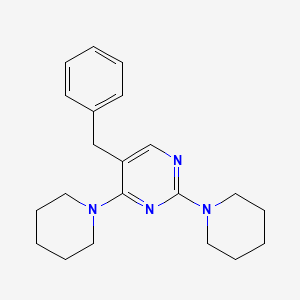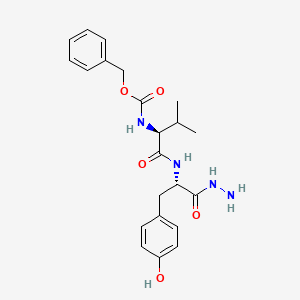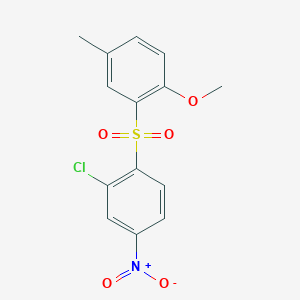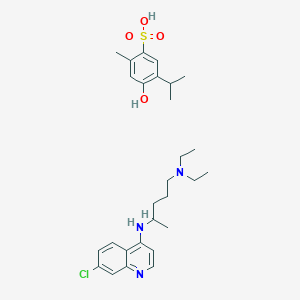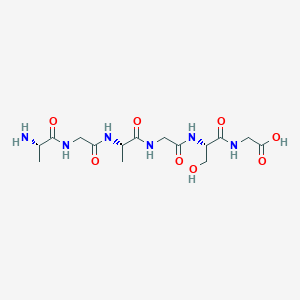
L-Alanylglycyl-L-alanylglycyl-L-serylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanylglycyl-L-alanylglycyl-L-serylglycine is a synthetic peptide composed of the amino acids alanine, glycine, and serine. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The structure of this compound allows it to participate in various biochemical processes, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-alanylglycyl-L-serylglycine typically involves the stepwise addition of amino acids to form the desired peptide sequence. One common method involves the use of diphenylphosphoryl azide (DPPA) as a coupling reagent. The reaction is carried out in dimethyl sulfoxide (DMSO) with triethylamine as a base. The reaction conditions include a reaction time of two days at room temperature, employing 1.3 equivalent moles of DPPA and 2.6 equivalent moles of triethylamine corresponding to the amount of this compound .
Industrial Production Methods
Industrial production of this compound may involve the use of immobilized cells expressing specific enzymes to catalyze the formation of the peptide. This method offers advantages such as higher stability and continuous production capabilities .
Análisis De Reacciones Químicas
Types of Reactions
L-Alanylglycyl-L-alanylglycyl-L-serylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the peptide and the reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may result in reduced forms of the peptide. Substitution reactions can introduce new functional groups into the peptide structure .
Aplicaciones Científicas De Investigación
L-Alanylglycyl-L-alanylglycyl-L-serylglycine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of L-Alanylglycyl-L-alanylglycyl-L-serylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used .
Comparación Con Compuestos Similares
L-Alanylglycyl-L-alanylglycyl-L-serylglycine can be compared with other similar peptides, such as L-Alanylglycine and L-Alanyl-L-glutamine. These compounds share structural similarities but differ in their amino acid composition and specific properties. For example, L-Alanyl-L-glutamine is known for its high water solubility and thermal stability, making it suitable for clinical and nutritional applications .
Similar Compounds
- L-Alanylglycine
- L-Alanyl-L-glutamine
- Poly-L-alanylglycyl-L-alanylglycyl-L-serylglycine
This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure and properties make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
6234-25-9 |
|---|---|
Fórmula molecular |
C15H26N6O8 |
Peso molecular |
418.40 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H26N6O8/c1-7(16)13(27)17-3-10(23)20-8(2)14(28)18-4-11(24)21-9(6-22)15(29)19-5-12(25)26/h7-9,22H,3-6,16H2,1-2H3,(H,17,27)(H,18,28)(H,19,29)(H,20,23)(H,21,24)(H,25,26)/t7-,8-,9-/m0/s1 |
Clave InChI |
KFUCFCUNGKQRJI-CIUDSAMLSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)N |
SMILES canónico |
CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
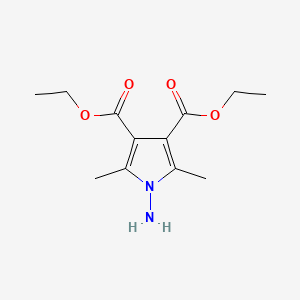

![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)


